5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 1-tert-butyl-3-phenylmethyl-4-cyanopyrazole with an amine source to introduce the amino group at the 5-position . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its role as a tyrosine kinase inhibitor makes it valuable in studying signal transduction pathways.
Medicine: It has potential therapeutic applications due to its inhibitory effects on specific enzymes.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole involves its selective inhibition of tyrosine kinase. This inhibition disrupts the phosphorylation process, affecting various cellular pathways and functions. The molecular targets include specific tyrosine kinase enzymes, and the pathways involved are primarily related to cell signaling and growth .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-tert-butyl-1-methylpyrazole: Similar in structure but with different substituents.
5-Amino-1-tert-butyl-3-phenylpyrazole: Lacks the cyanopyrazole group.
5-Amino-1-tert-butyl-3-phenylmethylpyrazole: Similar but without the cyanopyrazole group
Uniqueness
What sets 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. Its selective inhibition of tyrosine kinase is particularly noteworthy, making it a valuable compound in both research and potential therapeutic applications .
Properties
IUPAC Name |
5-amino-3-benzyl-1-tert-butylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-15(2,3)19-14(17)12(10-16)13(18-19)9-11-7-5-4-6-8-11/h4-8H,9,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSKUEBIZUJLMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C(=N1)CC2=CC=CC=C2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633333 | |
Record name | 5-Amino-3-benzyl-1-tert-butyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158001-18-4 | |
Record name | 5-Amino-3-benzyl-1-tert-butyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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